molecular formula C8H7Cl3N2O2 B1267961 2-(2,4,5-Trichlorophenoxy)acetohydrazide CAS No. 2381-77-3

2-(2,4,5-Trichlorophenoxy)acetohydrazide

Cat. No.: B1267961
CAS No.: 2381-77-3
M. Wt: 269.5 g/mol
InChI Key: RJNOGGWECYOHOH-UHFFFAOYSA-N
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Description

2-(2,4,5-Trichlorophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H7Cl3N2O2 and a molecular weight of 269.51 g/mol . It is known for its unique structure, which includes a trichlorophenoxy group attached to an acetohydrazide moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trichlorophenoxy)acetohydrazide typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(2,4,5-Trichlorophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with enzymes or receptors, leading to various biological effects. The acetohydrazide moiety may also play a role in its activity by forming hydrogen bonds or other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4,5-Trichlorophenoxy)acetanilide
  • 2-(2,4,5-Trichlorophenoxy)-2’-(trifluoromethyl)acetanilide
  • 2-(2,4,5-Trichlorophenoxy)-3’-(trifluoromethyl)acetanilide
  • 2’-Methyl-2-(2,4,5-Trichlorophenoxy)acetanilide
  • 2’-Ethyl-2-(2,4,5-Trichlorophenoxy)acetanilide

Uniqueness

2-(2,4,5-Trichlorophenoxy)acetohydrazide is unique due to its specific combination of the trichlorophenoxy and acetohydrazide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(2,4,5-trichlorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3N2O2/c9-4-1-6(11)7(2-5(4)10)15-3-8(14)13-12/h1-2H,3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNOGGWECYOHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178525
Record name Acetic acid, (2,4,5-trichlorophenoxy)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2381-77-3
Record name Acetic acid, (2,4,5-trichlorophenoxy)-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (2,4,5-trichlorophenoxy)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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